N-(2-(Dimethylamino)-1-methylethyl)octadecanamide
Description
N-(2-(Dimethylamino)-1-methylethyl)octadecanamide is a long-chain amide derivative featuring an 18-carbon alkyl chain (octadecanamide) and a branched dimethylaminoethyl substituent. The dimethylamino group may confer cationic properties, enhancing interaction with biological membranes or negatively charged surfaces.
Properties
IUPAC Name |
N-[1-(dimethylamino)propan-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25(3)4/h22H,5-21H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDZWVXCNBCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015405 | |
| Record name | N-[2-(Dimethylamino)-1-methylethyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20182-63-2 | |
| Record name | N-(2-(Dimethylamino)-1-methylethyl)octadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020182632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Dimethylamino)-1-methylethyl]octadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(DIMETHYLAMINO)-1-METHYLETHYL)OCTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ804046KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Reagents
The most straightforward route involves the aminolysis of octadecanoyl chloride with N-(2-(dimethylamino)-1-methylethyl)amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the amide bond.
Reagents :
- Octadecanoyl chloride : Synthesized from stearic acid (octadecanoic acid) using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
- N-(2-(Dimethylamino)-1-methylethyl)amine : A branched tertiary amine requiring careful handling due to hygroscopicity.
- Base : Triethylamine (N,N-diethylethanamine) or pyridine to neutralize HCl byproduct.
- Solvent : Dichloromethane (dichloromethane) or toluene under anhydrous conditions.
Optimization and Conditions
Key parameters include:
- Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).
- Stoichiometry : A 1:1 molar ratio of acid chloride to amine, with excess base (1.2–2.0 equivalents).
- Catalyst : N,N-dimethylaminopyridine (0.1–0.2 equivalents) accelerates the reaction by activating the carbonyl group.
Example Procedure :
- Dissolve octadecanoyl chloride (1.0 eq) in dichloromethane.
- Add N-(2-(dimethylamino)-1-methylethyl)amine (1.1 eq) dropwise at 0°C.
- Introduce triethylamine (1.5 eq) and N,N-dimethylaminopyridine (0.1 eq).
- Stir at room temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 70–85% (reported for analogous amidation reactions).
Boron-Catalyzed Direct Amidation
Catalyst Design and Advantages
Recent advances employ tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] as a catalyst for direct amidation between stearic acid and the amine, bypassing acid chloride preparation. This method reduces waste and avoids hazardous chloride byproducts.
Mechanism :
Reaction Parameters
- Catalyst Loading : 5–10 mol% B(OCH₂CF₃)₃.
- Solvent : Toluene or xylene at 80–110°C.
- Dean-Stark Trap : Removes water to shift equilibrium toward product.
Example Procedure :
- Mix stearic acid (1.0 eq), N-(2-(dimethylamino)-1-methylethyl)amine (1.2 eq), and B(OCH₂CF₃)₃ (0.1 eq) in toluene.
- Reflux at 110°C for 16–24 hours with azeotropic water removal.
- Cool, filter, and concentrate under reduced pressure.
- Purify via recrystallization from ethanol.
Yield : 80–90% (based on similar boron-catalyzed systems).
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Approach
Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation in mild conditions.
Reagents :
- EDC : Activates the carboxylic acid to an O-acylisourea intermediate.
- N-Hydroxybenzotriazole (HOBt) : Suppresses racemization and improves yield.
Procedure :
- Dissolve stearic acid (1.0 eq) and HOBt (1.1 eq) in dimethylformamide.
- Add EDC (1.2 eq) and stir at 0°C for 30 minutes.
- Introduce N-(2-(dimethylamino)-1-methylethyl)amine (1.1 eq) and stir at 25°C for 24 hours.
- Extract with ethyl acetate and purify via flash chromatography.
Yield : 65–75% (typical for sterically hindered amines).
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Boron-Catalyzed | Coupling Agent |
|---|---|---|---|
| Reaction Time | 12–24 h | 16–24 h | 24–48 h |
| Temperature | 0–25°C | 80–110°C | 25°C |
| Yield | 70–85% | 80–90% | 65–75% |
| Byproducts | HCl | H₂O | Urea derivatives |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Cost | Low | Moderate | High |
Key Observations :
- The acid chloride method is cost-effective and scalable but generates corrosive HCl.
- Boron catalysis offers high yields and greener chemistry but requires specialized ligands.
- Coupling agents are mild but expensive and less suitable for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)-1-methylethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-(2-(Dimethylamino)-1-methylethyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formation of vesicles for drug delivery systems and as a component in lipid bilayers.
Medicine: Investigated for its potential in targeted drug delivery and as a carrier for therapeutic agents.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide involves its ability to form vesicles and interact with biological membranes. The compound’s hydrophilic head interacts with water, while the hydrophobic tail embeds itself in lipid bilayers, facilitating the formation of stable vesicles. These vesicles can encapsulate drugs or other molecules, allowing for targeted delivery and controlled release .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison with Acetamide Derivatives
| Compound Name | Key Structural Features | Functional Groups | Applications |
|---|---|---|---|
| N-(2-(Dimethylamino)-1-methylethyl)octadecanamide | C18 alkyl chain, dimethylaminoethyl branch | Amide, tertiary amine | Hypothesized: Surfactants, lipid carriers |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | Chlorinated aromatic ring, methoxymethyl | Chloro, amide, ether | Herbicide |
| Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) | Thienyl ring, methoxyalkyl chain | Chloro, amide, thiophene, ether | Pre-emergent herbicide |
Key Differences :
- Functional Groups: The dimethylamino group in the target compound may enable pH-dependent solubility and cationic interactions, unlike the electrophilic chlorine in herbicides, which disrupts plant enzyme activity .
Nitrosamines ():
NDMA’s toxicity arises from metabolic activation to alkylating agents, whereas the target amide’s tertiary amine group might undergo protonation or oxidation but lacks nitrosamine’s reactive nitroso moiety .
Acetamide Herbicides ():
Alachlor and dimethenamid inhibit plant fatty acid synthesis by targeting acetyl-CoA carboxylase. In contrast, the target compound’s long alkyl chain and cationic group suggest a mechanism involving membrane disruption or lipid-mediated cellular uptake, akin to cationic surfactants like cetrimonium bromide .
Biological Activity
N-(2-(Dimethylamino)-1-methylethyl)octadecanamide, also known as a derivative of octadecanamide, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H48N2O
- Molecular Weight : 366.65 g/mol
- Structure : The compound features a long hydrophobic hydrocarbon chain, which is characteristic of fatty amides, and a dimethylamino group that may influence its biological interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its long-chain fatty structure contributes to membrane disruption in bacterial cells. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
2. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, showing significant reductions in cell viability at certain concentrations. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.
3. Neuroprotective Effects
Some studies suggest that this compound may offer neuroprotective benefits. It has been hypothesized to modulate neuroinflammatory pathways and promote neuronal survival in models of neurodegeneration.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic nature allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability.
- Signal Transduction Modulation : It may influence intracellular signaling pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound's interaction with cellular components can lead to increased ROS levels, contributing to cytotoxic effects in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on various microbial strains revealed that this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against tested bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment, the compound was applied to HepG2 and MCF-7 cells at concentrations of 25 µM and 50 µM. Cell viability was assessed using MTT assays, revealing a reduction in viability by approximately 60% at the highest concentration after 48 hours of treatment.
Data Table
| Biological Activity | Target Cell Line / Pathogen | Effect Observed | Concentration Range (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | Growth inhibition | 10 - 50 |
| Cytotoxic | HepG2 | Reduced viability | 25 - 50 |
| Cytotoxic | MCF-7 | Reduced viability | 25 - 50 |
| Neuroprotective | Neuronal cell cultures | Increased survival | Not specified |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-(Dimethylamino)-1-methylethyl)octadecanamide, and how do they influence its physicochemical properties?
- The compound consists of an 18-carbon octadecanamide backbone substituted with a dimethylamino group at the 2-position of a methylethyl chain. The long hydrocarbon chain contributes to hydrophobicity, while the tertiary amine group introduces polarity and potential hydrogen-bonding interactions. This amphiphilic structure may influence solubility in organic solvents and micelle-forming behavior in aqueous environments .
Q. What validated analytical methods are recommended for quantifying this compound in experimental matrices?
- Gas chromatography (GC) with flame ionization detection or liquid chromatography-mass spectrometry (LC-MS) is suitable for quantification. For purity assessment, gas–liquid chromatography with a minimum 99% purity threshold is advised, as outlined in pharmacopeial standards for structurally similar amides (e.g., N,N-dimethylacetamide) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, focusing on the dimethylamino proton signals (δ ~2.2–2.5 ppm) and amide carbonyl resonance (δ ~165–170 ppm) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Store under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation of the tertiary amine group. Avoid prolonged exposure to moisture, as hydrolysis of the amide bond could occur. Stability testing under varying pH and temperature conditions (e.g., 25°C, 40°C) using accelerated degradation studies is recommended to establish shelf-life parameters .
Advanced Research Questions
Q. What synthetic strategies are optimal for preparing this compound with high yield and minimal impurities?
- A two-step approach is common:
React octadecanoic acid with thionyl chloride to form the acyl chloride.
Condense with 2-(dimethylamino)-1-methylethylamine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
- Purify via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Monitor for byproducts such as unreacted amine or dimerized species using thin-layer chromatography (TLC) .
Q. What challenges arise in characterizing positional isomers or degradation products of this compound, and how can they be resolved?
- Isomerization at the methylethyl or dimethylamino groups may occur during synthesis. High-resolution LC-MS with collision-induced dissociation (CID) can differentiate isomers by fragmentation patterns. For degradation products (e.g., hydrolyzed amides), tandem mass spectrometry (MS/MS) paired with ion mobility separation enhances specificity .
Q. How does the tertiary amine group influence the compound’s interaction with biological membranes or protein targets?
- The dimethylamino group can act as a weak base, enabling pH-dependent membrane permeation. In vitro assays (e.g., fluorescence anisotropy) can assess lipid bilayer insertion, while surface plasmon resonance (SPR) quantifies binding affinity to target proteins. Computational docking studies (e.g., molecular dynamics simulations) may predict interactions with hydrophobic pockets or charged residues .
Q. What methodologies are effective for resolving contradictions in reported solubility or stability data for this compound?
- Reproduce experiments under controlled conditions (e.g., standardized buffers, temperature). Use differential scanning calorimetry (DSC) to characterize thermal transitions and dynamic light scattering (DLS) to monitor aggregation. Cross-validate results with orthogonal techniques (e.g., UV-Vis spectroscopy vs. HPLC) .
Q. How can researchers identify and quantify trace impurities (e.g., residual solvents or synthetic intermediates) in batches of this compound?
- Headspace GC-MS detects volatile impurities (e.g., dichloromethane). For non-volatile residues, employ LC-MS with electrospray ionization (ESI) in positive ion mode. Quantify using external calibration curves for known intermediates (e.g., octadecanoic acid) .
Key Considerations for Experimental Design
- Synthesis Optimization : Vary reaction stoichiometry (1:1.2 acyl chloride-to-amine ratio) to maximize yield .
- Analytical Validation : Include system suitability tests (e.g., USP standards for amides) to ensure reproducibility .
- Biological Assays : Pre-saturate the compound in delivery vehicles (e.g., DMSO or cyclodextrin) to avoid solubility artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
